

Synthesis of 3-(2,3-Dihydroxyphenyl)propanoic Acid for Research Applications

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Compound of Interest

Compound Name: 3-(2,3-Dihydroxyphenyl)propanoic acid

Cat. No.: B139283

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Application Note AP-SYN-001

Introduction

3-(2,3-Dihydroxyphenyl)propanoic acid is a phenolic compound of interest in pharmacological and drug discovery research. Its catechol structure suggests potential antioxidant and anti-inflammatory properties, making it a valuable small molecule for investigating cellular signaling pathways related to oxidative stress and inflammation. This document provides a detailed protocol for the chemical synthesis of **3-(2,3-Dihydroxyphenyl)propanoic acid**, intended for use by researchers, scientists, and drug development professionals. The synthesis involves a two-step process commencing with the Doebner condensation of 2,3-dimethoxybenzaldehyde with malonic acid to yield 2,3-dimethoxycinnamic acid, followed by reduction to the corresponding propanoic acid and subsequent demethylation.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for Synthesized Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
3-(2,3-Dimethoxyphenyl)propanoic acid	C ₁₁ H ₁₄ O ₄	210.23	96-98	7.00-6.80 (m, 3H, Ar-H), 3.85 (s, 3H, OCH ₃), 3.83 (s, 3H, OCH ₃), 2.90 (t, 2H, CH ₂), 2.65 (t, 2H, CH ₂)	179.5, 152.8, 147.5, 124.2, 122.0, 111.8, 55.9, 55.8, 35.5, 25.8
3-(2,3-Dihydroxyphenyl)propanoic acid	C ₉ H ₁₀ O ₄	182.17	138-140	6.70-6.50 (m, 3H, Ar-H), 2.85 (t, 2H, CH ₂), 2.60 (t, 2H, CH ₂)	179.8, 145.2, 143.8, 120.5, 118.9, 115.6, 35.8, 25.5

Experimental Protocols

Step 1: Synthesis of 3-(2,3-Dimethoxyphenyl)propanoic acid

This procedure involves the Doebner condensation of 2,3-dimethoxybenzaldehyde with malonic acid to form 2,3-dimethoxycinnamic acid, followed by catalytic hydrogenation to the desired propanoic acid.

Part A: Synthesis of (E)-3-(2,3-dimethoxyphenyl)acrylic acid (2,3-Dimethoxycinnamic acid)

A detailed procedure for a similar synthesis is available in Organic Syntheses.[\[1\]](#)

- **Reaction Setup:** In a 500 mL round-bottom flask equipped with a reflux condenser, combine 2,3-dimethoxybenzaldehyde (16.6 g, 0.1 mol), malonic acid (12.5 g, 0.12 mol), and pyridine (50 mL).

- **Reaction Execution:** Add piperidine (1 mL) to the mixture. Heat the reaction mixture under reflux in an oil bath at 100-110 °C for 4 hours. The evolution of carbon dioxide will be observed.
- **Work-up:** After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of cold water and 100 mL of 10% hydrochloric acid. A precipitate will form.
- **Purification:** Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from an ethanol/water mixture to afford pure (E)-3-(2,3-dimethoxyphenyl)acrylic acid.

Part B: Reduction to 3-(2,3-Dimethoxyphenyl)propanoic acid

- **Reaction Setup:** In a hydrogenation flask, dissolve the (E)-3-(2,3-dimethoxyphenyl)acrylic acid (10.4 g, 0.05 mol) in 100 mL of ethanol. Add 10% Palladium on carbon (Pd/C) (0.5 g) as a catalyst.
- **Reaction Execution:** Subject the mixture to hydrogenation in a Parr hydrogenator at 50 psi of hydrogen pressure at room temperature for 12 hours, or until the uptake of hydrogen ceases.
- **Work-up:** Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
- **Purification:** Evaporate the solvent from the filtrate under reduced pressure to yield 3-(2,3-dimethoxyphenyl)propanoic acid as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane if necessary.

Step 2: Synthesis of 3-(2,3-Dihydroxyphenyl)propanoic acid

This step involves the demethylation of the methoxy groups of 3-(2,3-dimethoxyphenyl)propanoic acid using boron tribromide (BBr₃).

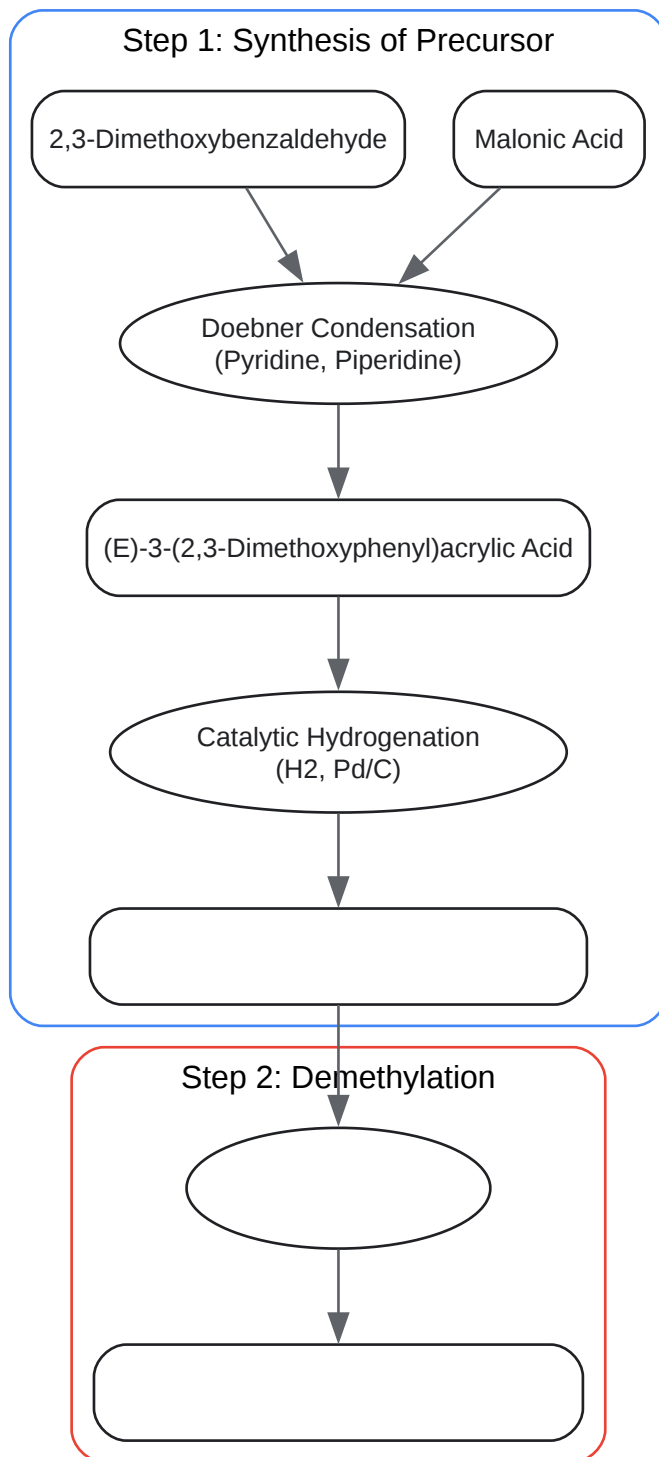
- **Reaction Setup:** In a flame-dried 250 mL round-bottom flask under an inert atmosphere of nitrogen or argon, dissolve 3-(2,3-dimethoxyphenyl)propanoic acid (4.2 g, 0.02 mol) in 100 mL of anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.

- **Reaction Execution:** Slowly add a 1.0 M solution of boron tribromide in DCM (50 mL, 0.05 mol) dropwise to the cooled solution over 30 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
- **Work-up:** Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 50 mL of methanol, followed by 50 mL of water.
- **Purification:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure **3-(2,3-dihydroxyphenyl)propanoic acid**.

Mandatory Visualizations

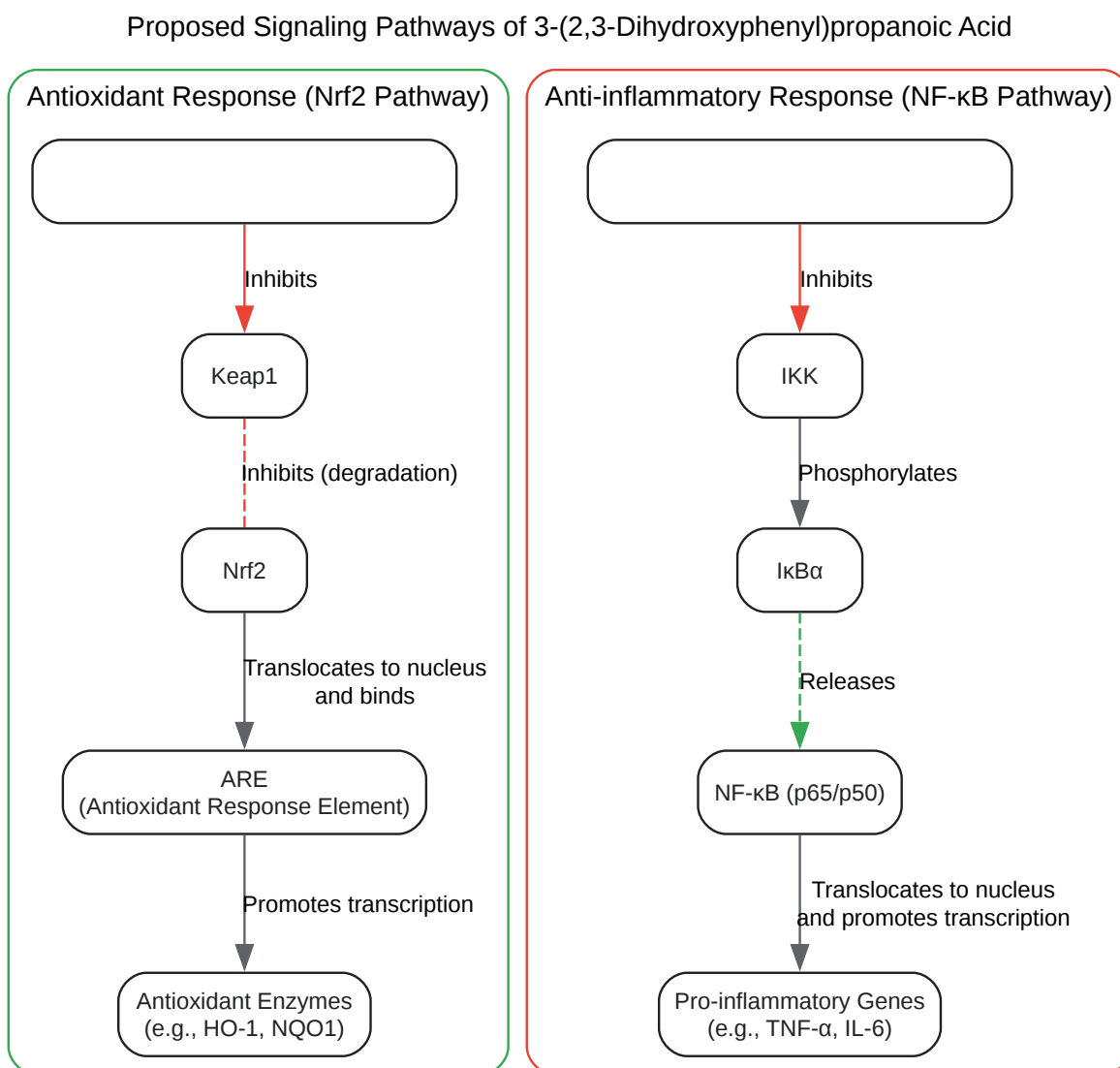
Synthesis Workflow

Synthesis of 3-(2,3-Dihydroxyphenyl)propanoic Acid

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **3-(2,3-Dihydroxyphenyl)propanoic acid**.

Proposed Signaling Pathways

While specific signaling pathways for **3-(2,3-dihydroxyphenyl)propanoic acid** are not extensively documented, based on the known activities of structurally similar dihydroxyphenylpropanoic acids, it is proposed to act as an antioxidant and anti-inflammatory agent by modulating the Nrf2 and NF- κ B pathways.



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Caption: Proposed antioxidant and anti-inflammatory signaling pathways.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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